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Hadrurin

Cat. No.: B1576501
Attention: For research use only. Not for human or veterinary use.
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Description

Hadrurin is a cationic, alpha-helical antimicrobial peptide (AMP) originally isolated from the venom of the Mexican scorpion Hadrurus aztecus . This linear peptide is composed of 41 amino acid residues with a molecular mass of 4436 Da and contains no cysteine bridges, allowing it to adopt different conformations depending on its environment . Its primary mechanism of action is believed to be through membrane destabilization, where it interacts directly with the microbial membrane to form transient pores, leading to cell content leakage and death, rather than acting on a specific receptor . In research applications, this compound has demonstrated antimicrobial activity at low micromolar concentrations against a range of Gram-negative bacteria, including clinically relevant strains such as Salmonella typhi , Klebsiella pneumoniae , Pseudomonas aeruginosa , and Escherichia coli . Its significance extends beyond its natural form; this compound has served as a key template for the design and synthesis of novel, shorter peptide analogs with enhanced antimicrobial potency and reduced cytotoxicity toward human erythrocytes and other eukaryotic cells . These studies highlight this compound's value as a model molecule for investigating new antibiotic activities and studying fundamental peptide-lipid interactions, positioning it as a promising lead compound in the fight against multi-drug resistant bacteria . This product is supplied for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

GILDTIKSIASKVWNSKTVQDLKRKGINWVANKLGVSPQAA

Origin of Product

United States

Discovery, Isolation, and Primary Characterization of Hadrurin

Origin and Source Organism: Hadrurus aztecus Scorpion Venom

Hadrurin is specifically isolated from the venom produced by the scorpion species Hadrurus aztecus. researchgate.netresearchgate.netusp.brnih.gov Scorpion venoms are complex mixtures containing a wide array of components, including peptides, enzymes, and other molecules, which serve the scorpion for both prey subjugation and defense against microorganisms. tsri.or.thnih.gov The discovery of this compound from Hadrurus aztecus contributed to the understanding of the diversity and potential functions of peptides found in scorpion venoms. researchgate.nettsri.or.th

Methodologies for Initial this compound Purification and Isolation

The initial isolation and purification of this compound from the crude venom of Hadrurus aztecus involved a combination of chromatographic techniques. These methods are essential for separating and obtaining a pure sample of the peptide from the complex mixture of venom components.

Chromatographic Separation Techniques

The primary methods reported for the initial purification of this compound include gel filtration chromatography and high-performance liquid chromatography (HPLC). Gel filtration, often utilizing a matrix like Sephadex G-50, is typically employed as an initial step to separate venom components based on their size. researchgate.netusp.br Following this, HPLC, particularly reversed-phase HPLC (RP-HPLC), is used for further purification, offering high resolution separation based on the hydrophobicity of the peptides. researchgate.netusp.br This two-step chromatographic approach allowed for the isolation of this compound in a sufficiently pure form for subsequent characterization.

General techniques for the extraction and purification of antimicrobial peptides (AMPs) from natural sources, including venoms, also encompass methods such as solid-phase extraction, chemical extraction, gel electrophoresis, filtration, affinity chromatography, and ion exchange chromatography (IEX). researchgate.net While these broader techniques are relevant to peptide purification, the specific isolation of this compound was achieved using gel filtration followed by HPLC. researchgate.netusp.br

Analytical Techniques for Initial Peptide Identification

Following purification, several analytical techniques were employed to characterize the isolated this compound peptide. Key among these were methods to determine its molecular weight, amino acid composition and sequence, and structural attributes.

Mass spectrometry was utilized to determine the precise molecular mass of this compound. Amino acid sequencing was performed to elucidate its primary structure, revealing the linear arrangement of the amino acids that constitute the peptide. researchgate.netresearchgate.netusp.br Circular Dichroism (CD) spectroscopy was employed to investigate the secondary structure of this compound, providing insights into its folding and conformation in solution, confirming its alpha-helical structure. researchgate.netusp.br Analytical HPLC was also used to confirm the purity of the isolated peptide sample.

Structural Biology and Biophysical Analysis of Hadrurin

Elucidation of Hadrurin's Primary Amino Acid Sequence

The primary structure of this compound consists of a linear sequence of 41 amino acids ajol.infounal.edu.co. Research has indicated the presence of 7 basic amino acid residues within the sequence, with three of these forming a lysine-arginine-lysine triplet ajol.info. The full amino acid sequence is reported as GILDTIKSIASKVWNSKTVQDLKRKGINWVANKLGVSPQAA unal.edu.co.

Feature Value Source
Number of Residues 41 researchgate.netnih.govajol.infounal.edu.co
Molecular Mass (Da) ~4436 researchgate.netnih.govajol.infounal.edu.co
Basic Residues 7 ajol.info
Sequence GILDTIKSIASKVWNSKTVQDLKRKGINWVANKLGVSPQAA unal.edu.co

Determination of this compound's Secondary and Tertiary Conformations

Studies on this compound's three-dimensional folding suggest it is compatible with an amphipathic molecule containing two alpha-helical segments researchgate.netnih.gov. The arrangement of hydrophobic and hydrophilic residues on opposite sides of the helix indicates its amphipathic nature ajol.info.

Identification of Alpha-Helical Segments

Models of this compound's structure propose two alpha-helical regions researchgate.netnih.gov. Specifically, amino acid residues 1-11 and 18-41 are indicated to form alpha-helical structures ajol.info. These helical segments orient hydrophobic and hydrophilic residues on opposing faces ajol.info. Circular Dichroism (CD) spectroscopy has been used to confirm the alpha-helical conformation of this compound and analogous peptides, particularly in membrane-mimetic environments like trifluoroethanol (TFE) plos.orgresearchgate.netsemanticscholar.org.

Characterization as a Non-Disulfide Bridged Peptide (NDBP)

This compound is explicitly characterized as a non-disulfide-bridged peptide (NDBP) researchgate.netnih.govajol.infoplos.orgcjnmcpu.comuniprot.orgircmj.comdovepress.com. It contains no cysteine residues, which are typically involved in forming disulfide bridges that stabilize the structure of many other peptides researchgate.netnih.govajol.info. This absence of disulfide bonds is a defining characteristic of this compound and places it within the NDBP superfamily plos.orguniprot.org.

Advanced Spectroscopic and Spectrometric Techniques for this compound Structure

Mass spectrometry has been employed in the analysis of this compound, confirming its molecular weight researchgate.nettandfonline.comsemanticscholar.orgmdpi.com. Techniques such as MALDI-TOF MS and LC-ESI-TOF MS have been used to determine the molecular mass of peptides, including this compound, isolated from scorpion venoms tandfonline.comsemanticscholar.org. CD spectroscopy is a key technique used to study the secondary structure of this compound and its analogs, particularly the adoption of alpha-helical conformations in different environments plos.orgresearchgate.netsemanticscholar.org. Nuclear Magnetic Resonance (NMR) spectroscopy is another advanced technique used for determining the high-resolution structures of peptides, including related antimicrobial peptides, and can provide detailed information about their conformation and interaction with membranes scispace.comnih.govresearchgate.net. While direct high-resolution NMR structure data for this compound was not found in the search results, NMR is a standard technique for determining peptide structures, especially in membrane-mimetic environments relevant to amphipathic peptides like this compound scispace.comnih.govresearchgate.net.

Comparative Structural Analysis of this compound with Analogous Peptides

This compound shares partial structural and functional similarities with the N-terminal segment of gaegurin 4 and brevinin 2e, peptides isolated from frog skin researchgate.netnih.gov. Comparative sequence analysis with other antimicrobial peptides from scorpion venoms has revealed certain conserved sequence features, particularly in the amino- and carboxy-terminal regions researchgate.net. This compound is classified within a group of NDBPs that contain two alpha-helical segments separated by a looped sequence, similar to Pandinin 1 and Opistoporin 1 cjnmcpu.com. While this compound, Opistoporin, and Pandinin show relatively low sequence identity (<30%) to some other linear antimicrobial peptides, they represent a distinct structural class of cysteine-free antimicrobial peptides with an amphipathic alpha-helical structure tandfonline.com. Pandinin 1, for instance, also consists of two distinct alpha-helices separated by a coil region, a structure determined by NMR, which contrasts with Pandinin 2 that has a single alpha-helix nih.gov. This comparative analysis highlights common structural themes among NDBPs from different sources, particularly the prevalence of amphipathic alpha-helices, while also noting variations in the arrangement and number of these helical segments.

Peptide Source Scorpion Number of Residues Disulfide Bridges Proposed Helical Segments Comparative Notes
This compound Hadrurus aztecus 41 No Two (residues 1-11, 18-41) Amphipathic, similar to frog peptides, NDBP
Pandinin 1 Pandinus imperator 44 No Two (separated by coil) Amphipathic, NDBP, structure by NMR
Opistoporin 1 Opistophthalmus carinatus 44 No Two (separated by coil) Amphipathic, NDBP
Gaegurin 4 Rana frog species - - N-terminal segment helical Partial similarity to this compound N-terminus
Brevinin 2e Rana frog species - - N-terminal segment helical Partial similarity to this compound N-terminus
Pandinin 2 Pandinus imperator 24 No Single alpha-helix Amphipathic, NDBP, structure by NMR
IsCT Opisthacanthus madagascariensis 13 No Alpha-helical Linear, NDBP
IsCT2 Opisthacanthus madagascariensis 13 No Alpha-helical Linear, NDBP

Molecular and Cellular Mechanisms of Hadrurin Action

Investigation of Hadrurin's Membrane Destabilization Activity

The primary mechanism by which this compound inhibits microbial growth and exhibits cytolytic activity is through the disruption of membrane integrity. tsri.or.thresearchgate.netusp.brresearchgate.netnih.gov This destabilization leads to the disorganization of the membrane in prokaryotic cells, ultimately causing cell lysis.

Models of this compound-Lipid Interactions

This compound's interaction with lipid membranes is driven by its physicochemical properties. The amphipathic nature, with distinct hydrophobic and hydrophilic regions within its alpha-helical segments, facilitates its association with the lipid bilayer. tsri.or.thresearchgate.net Hydrophobic interactions are postulated to play a significant role in these interactions. Studies suggest that the presence of phosphocholine (B91661) can promote the oligomerization of this compound monomers on the membrane surface.

This compound has demonstrated the capacity to lyse zwitterionic membranes at relatively low concentrations. Achieving similar effects in acidic membranes, however, requires a higher peptide-to-lipid ratio. This difference in activity based on membrane lipid composition highlights the influence of electrostatic interactions between the cationic peptide and anionic lipids present in varying proportions in different cell membranes.

While specific models for this compound's interaction are explored, the general mechanisms proposed for other amphipathic antimicrobial peptides, such as the 'carpet' model or pore formation models (like 'barrel-stave' or 'torroidal-pore'), provide context. Given this compound's length, a mechanism involving the coverage of the membrane surface in a 'carpet-like' manner, leading to permeability in a 'detergent-like' fashion or the formation of transient pores, is considered probable. The cationic charge is essential for initial binding to the negatively charged bacterial membrane surface, while hydrophobicity is necessary for insertion and subsequent membrane perturbation.

Studies on Membrane Permeabilization and Diffusion Potential

Experimental investigations into this compound's mechanism have included studies evaluating its ability to dissipate the diffusion potential across liposomal membranes composed of different lipids. tsri.or.thresearchgate.netresearchgate.netnih.gov The dissipation of diffusion potential is a direct indicator of membrane permeabilization, demonstrating that this compound increases the permeability of the lipid bilayer to ions. tsri.or.thresearchgate.netresearchgate.netnih.gov

This permeabilization is understood to result from the destabilization of the cytoplasmic membrane, potentially through the formation of transient pores. The process of membrane permeation can occur either when the peptide monomers cover the entire membrane surface or through a 'detergent-like' mechanism, disrupting the lipid packing.

Exploration of this compound's Binding Characteristics on Cellular Membranes

This compound exhibits binding to cellular membranes, a critical initial step in its mechanism of action. This binding is significantly influenced by the electrostatic attraction between the peptide's positive charges and the anionic lipids prevalent in bacterial membranes. The cationic nature of this compound is considered essential for this initial interaction with the negatively charged surface of bacterial membranes, contributing to its selectivity. Hydrophobicity then facilitates the insertion of the peptide into the membrane bilayer, leading to perturbation.

The differential lipid composition between bacterial membranes (rich in anionic lipids) and mammalian membranes (rich in zwitterionic lipids and cholesterol) plays a role in the varying degrees of interaction and the peptide's selectivity. While this compound effectively lyses zwitterionic membranes at lower concentrations, higher concentrations are needed for effects on acidic membranes. One study utilizing a GFP-hadrurin chimera indicated relatively low binding to the outer membrane of E. coli.

Absence of Specific Receptor-Mediated Mechanisms for this compound

Research findings consistently indicate that this compound does not exert its effects through specific receptor molecules on the cell surface. tsri.or.thresearchgate.netresearchgate.netnih.gov The evidence suggests that its mechanism is independent of high-affinity binding to protein receptors. tsri.or.thresearchgate.netresearchgate.netnih.gov Instead, the primary mode of action is a direct interaction with and subsequent destabilization of the cellular membrane. tsri.or.thresearchgate.netusp.brresearchgate.netnih.gov This characteristic is common among many antimicrobial peptides that target the fundamental structural components of microbial membranes rather than specific protein targets.

Pre Clinical Biological Activities of Hadrurin

Broad-Spectrum Antimicrobial Potency of Hadrurin

This compound exhibits broad-spectrum antimicrobial activity, effective against both Gram-negative and Gram-positive bacteria, as well as fungi and protozoa. mdpi.commdpi.comnih.gov Its antimicrobial effect is observed at low micromolar concentrations. nih.govresearchgate.netcjnmcpu.com

Efficacy Against Gram-Negative Bacterial Strains in in vitro Models

This compound has shown potent antibacterial activity against several Gram-negative bacterial strains in in vitro models. researchgate.netcjnmcpu.commdpi.comfrontiersin.org

Bacterial StrainActivityConcentration Range (µM)Source Organism
Escherichia coli (E. coli)BactericidalLow micromolar nih.govresearchgate.netcjnmcpu.comHadrurus aztecus mdpi.com
Klebsiella pneumoniaeInhibitoryLow micromolar nih.govresearchgate.netcjnmcpu.comHadrurus aztecus mdpi.com
Enterococcus cloacaeInhibitoryLow micromolar nih.govresearchgate.netcjnmcpu.comHadrurus aztecus mdpi.com
Pseudomonas aeruginosaBactericidalLow micromolar nih.govresearchgate.netcjnmcpu.comHadrurus aztecus mdpi.com
Salmonella typhiInhibitoryLow micromolar nih.govresearchgate.netcjnmcpu.comHadrurus aztecus mdpi.com
Serratia marcescensInhibitoryLow micromolar nih.govresearchgate.netcjnmcpu.comHadrurus aztecus nih.gov

Studies have indicated that this compound is particularly effective against Gram-negative bacteria. frontiersin.orgplos.orgresearchgate.net

Efficacy Against Specific Bacterial Pathogens

Beyond its broad-spectrum activity, this compound has demonstrated efficacy against specific bacterial pathogens, including those that are multidrug-resistant (MDR). plos.orgnih.gov this compound has been shown to inhibit the growth of MDR clinical isolates. plos.orgnih.gov

Antiparasitic Activity of this compound and Related Peptides in Model Systems

This compound and related peptides have also been investigated for their antiparasitic activities in model systems. mdpi.comnih.govresearchgate.nettums.ac.ir Antimicrobial peptides from scorpions, including those based on this compound and Vejovine (B1575623), have shown the ability to inhibit ookinete development in in vitro models relevant to malaria transmission. researchgate.net Synthetic peptides derived from this compound and vejovine have demonstrated antiparasitic activities at concentrations ranging from 5 to 25 µM. nih.gov

Differential Membrane Interaction Profiles of this compound in Biological Assays

The mechanism of action of this compound is primarily associated with its interaction with biological membranes. nih.govresearchgate.netcjnmcpu.commdpi.commdpi.com this compound's amphipathic nature, with both hydrophilic and hydrophobic regions, facilitates its interaction with the lipid bilayer of cell membranes. nih.govresearchgate.netmdpi.comfrontiersin.org

Studies using liposomes of different compositions suggest that this compound's mechanism of action involves membrane destabilization rather than binding to specific receptor molecules. nih.govresearchgate.netcjnmcpu.comacs.org This membrane disruption activity is considered the most probable mechanism by which this compound exerts its antimicrobial effects. nih.govresearchgate.netcjnmcpu.commdpi.comacs.org The interaction with microbial membranes is driven by the electrostatic attraction between the cationic nature of this compound and the negatively charged components of bacterial membranes. researchgate.netmdpi.comacs.org This interaction can lead to membrane permeabilization and ultimately cell death. mdpi.combiorxiv.org

While effective against microbial membranes, this compound has also shown cytolytic activity against human erythrocytes in vitro. nih.govresearchgate.netcjnmcpu.com However, synthetic peptides derived from this compound have been designed with modifications aimed at reducing hemolytic activity while preserving or enhancing antimicrobial effects. nih.gov

Synthetic Analog Development and Hadrurin Bioengineering

Chemical Synthesis and Derivatization of Hadrurin and Its Analogs

Chemical synthesis plays a crucial role in the study of this compound and the development of its analogs. Both the native this compound peptide and its analogs have been chemically synthesized to investigate their properties and mechanisms of action. nih.govresearchgate.netcjnmcpu.com Solid-phase peptide synthesis is a common strategy employed for the synthesis of peptides and their derivatives, allowing for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. researchgate.netwits.ac.za This method facilitates the removal of reagents and by-products through filtration and eliminates the need for intermediate recrystallization, offering advantages in terms of speed and simplicity. researchgate.net

Derivatization of this compound and other antimicrobial peptides often involves chemical modifications such as shortening or lengthening the peptide chain, racemization (creating D-enantiomers), and substituting amino acids at different positions. mdpi.com For instance, a C-terminal amidated analog and an all D-enantiomer analog of this compound have been chemically synthesized to study their effects on membrane interactions. nih.govresearchgate.netcjnmcpu.com Other derivatization approaches can include mutagenesis, incorporating non-proteinogenic amino acids, or covalent modification with labels or functional tags. researchgate.net These modifications are explored to tune peptide properties like affinity, selectivity, and stability. researchgate.net

Rational Design Strategies for this compound-Based Peptides

Rational design is a key strategy in developing improved this compound-based peptides. This approach involves designing peptide sequences with specific desired properties based on an understanding of the relationship between peptide structure and function. researchgate.netdovepress.com For antimicrobial peptides like this compound, rational design principles are guided by insights into their interactions with bacterial membranes. acs.org

One rational design approach involves using natural peptides like this compound and its homolog vejovine (B1575623) as templates to design novel, often shorter, peptides with similar or enhanced activity. researchgate.netresearchgate.netnih.gov These designed peptides aim to combat infections, particularly those caused by multidrug-resistant Gram-negative bacteria. researchgate.net Studies have shown that well-designed synthetic peptides can serve as alternatives to conventional antibiotics. researchgate.net

Rational design can also involve modifying specific characteristics of the peptide, such as increasing the net positive charge or optimizing hydrophobicity, which are known to influence antimicrobial activity and selectivity. researchgate.netmdpi.com Bioinformatics tools are often utilized in the rational design process to predict antimicrobial potential and suggest beneficial mutations. mdpi.com Consensus peptide design, which leverages evolutionary information from homologous peptide sequences, is another semi-rational approach used to improve peptide stability and physicochemical properties. dovepress.com

Engineering Approaches for Enhanced Biological Selectivity of this compound Analogs

Engineering approaches for this compound analogs primarily focus on enhancing their selectivity towards bacterial cells while minimizing toxicity to mammalian cells, such as erythrocytes. researchgate.netdovepress.comresearchgate.net The inherent cytolytic activity of native this compound against human erythrocytes at concentrations close to its minimum inhibitory concentration (MIC) is a significant challenge for therapeutic application. researchgate.netnih.gov

Strategies to improve selectivity often involve modifying the peptide's physicochemical properties, such as net charge, hydrophobicity, and amphipathicity. researchgate.net These properties influence how peptides interact with the distinct lipid compositions of bacterial and mammalian cell membranes. mdpi.comresearchgate.net Bacterial membranes typically have a higher negative charge compared to zwitterionic mammalian membranes, providing a basis for selective targeting by cationic antimicrobial peptides. mdpi.com

Rational design strategies, as discussed in Section 6.2, directly contribute to enhancing selectivity by tailoring the peptide sequence to favor interactions with bacterial membranes. dovepress.com For example, studies on variants of vejovine and this compound have demonstrated that rational design can lead to peptides that are more potent against multidrug-resistant strains while exhibiting significantly lower hemolytic activity, thereby improving their therapeutic index. nih.gov Optimizing the balance between hydrophobicity and charge is crucial for achieving selective cytotoxicity. researchgate.netresearchgate.net While increased positive charge can enhance binding to negatively charged bacterial membranes, excessive charge can also increase toxicity to mammalian cells. researchgate.netmdpi.com Similarly, while hydrophobicity is important for membrane disruption, high hydrophobicity can lead to aggregation and increased hemolytic activity. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Variants

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the this compound peptide sequence and structure impact its biological activity, including antimicrobial potency and cytotoxicity. researchgate.netresearchgate.netubc.ca By systematically altering specific amino acids or regions of the peptide and evaluating the resulting changes in activity, researchers can identify key structural determinants responsible for observed effects. mdpi.com

SAR studies of this compound variants and other antimicrobial peptides have highlighted the importance of characteristics such as net charge, hydrophobicity, amphipathicity, and secondary structure (e.g., alpha-helicity) in their interaction with cell membranes and subsequent antimicrobial activity. mdpi.comresearchgate.netresearchgate.netubc.ca For instance, the amphipathic nature of this compound, with its two alpha-helical segments, is believed to be compatible with a membrane destabilization mechanism. nih.govresearchgate.net

Studies on peptide analogs have shown that modifying the net positive charge and hydrophobicity can influence both antibacterial action and cytotoxicity. researchgate.netmdpi.com There appears to be an optimal window for hydrophobicity and charge to achieve selective cytotoxicity, where the peptide effectively targets bacterial membranes without causing significant damage to mammalian cells. researchgate.netresearchgate.net SAR studies also investigate the role of specific amino acid residues and their positions within the sequence. researchgate.net

Data from SAR studies on this compound and related peptides contribute to the rational design of new analogs with improved therapeutic profiles. researchgate.net For example, understanding how certain modifications affect hemolytic activity allows for the design of variants with reduced toxicity. researchgate.netresearchgate.netnih.gov

Below is a table summarizing some key characteristics and findings related to this compound and its analogs based on the search results.

Peptide/VariantSource/BasisKey Structural FeaturesAntimicrobial Activity (Examples)Cytolytic Activity (Human Erythrocytes)Mechanism of Action
This compoundHadrurus aztecus venom41 amino acids, basic, no cysteines, amphipathic α-helicalE. coli, P. aeruginosa, S. thyphi, K. pneumoniae, E. cloacae, S. marscences (low μM MICs) nih.govresearchgate.netcjnmcpu.comYes nih.govresearchgate.netcjnmcpu.comMembrane destabilization nih.govresearchgate.netcjnmcpu.com
This compound (C-terminally amidated analog)Chemical SynthesisC-terminal amidationStudied for membrane interaction nih.govresearchgate.netcjnmcpu.comNot specified in detail nih.govresearchgate.netcjnmcpu.comMembrane interaction nih.govresearchgate.netcjnmcpu.com
This compound (all D-enantiomer analog)Chemical SynthesisAll D-amino acidsStudied for antibacterial activity and membrane interaction nih.govresearchgate.netcjnmcpu.comresearchgate.netNot specified in detail nih.govresearchgate.netcjnmcpu.comMembrane interaction nih.govresearchgate.netcjnmcpu.com
Rationally Designed Variants (based on this compound/Vejovine)Rational Design, Chemical SynthesisVaried sequence, optimized charge/hydrophobicity researchgate.netnih.govMore potent against MDR Gram-negative strains (0.8–25 μM MICs) nih.govLess hemolytic (HC50 up to 900 μM) researchgate.netnih.govMembrane interaction researchgate.net

Note: MIC = Minimum Inhibitory Concentration, HC50 = Half-maximal Hemolytic Concentration, MDR = Multidrug-resistant.

Advanced Research Methodologies and Integrated Omics for Hadrurin Studies

Proteomic and Transcriptomic Profiling in Hadrurin Discovery

Proteomic and transcriptomic profiling are crucial for understanding the composition of scorpion venom and identifying novel peptides like this compound. Transcriptomic analysis of the venom gland involves sequencing the mRNA expressed in the gland, providing insights into the genetic blueprints for the proteins and peptides produced. capes.gov.brnih.govepa.govmdpi.com Proteomic analysis, on the other hand, focuses on identifying and quantifying the actual proteins and peptides present in the venom itself. asm.orgplos.orgnih.govencyclopedia.pub

Studies involving the venom glands of Hadrurus gertschi have utilized transcriptomic analysis to explore the expressed sequences, including those similar to known scorpion toxins. capes.gov.brnih.govepa.gov This approach helps in the discovery of potential venom components by identifying the transcribed genes. Proteomic analyses complement transcriptomics by confirming the presence of these predicted peptides and proteins in the venom and providing information on their abundance and modifications. plos.orgnih.govencyclopedia.pub The combination of these "omics" approaches allows for a more comprehensive understanding of the venom's complexity and aids in the identification of specific peptides like this compound within the diverse mixture. mdpi.commdpi.com While general approaches for venom analysis using proteomics and transcriptomics are well-established, detailed proteomic or transcriptomic data specifically focusing solely on the discovery or profiling of this compound itself within these studies are not extensively detailed in the provided search snippets.

Computational Modeling and Simulation for this compound's Structural and Dynamic Properties

Computational modeling and simulation techniques, such as molecular dynamics simulations, are valuable tools for investigating the structural and dynamic properties of peptides like this compound. These methods can provide insights into the three-dimensional folding of peptides, their stability, and their interactions with biological membranes or target molecules. acs.orgresearchgate.netbiorxiv.org

A model of the three-dimensional folding of this compound suggests it is compatible with that of an amphipathic molecule featuring two alpha-helical segments. researchgate.netnih.gov Computational methods can be used to refine these structural models and simulate the peptide's behavior in different environments, such as in the presence of lipid bilayers, which is relevant to its antimicrobial mechanism. researchgate.netnih.govacs.orgresearchgate.net While the general application of computational methods in studying antimicrobial peptides and their membrane interactions is common, specific detailed findings from extensive computational modeling or simulation studies focused solely on this compound's structural and dynamic properties are not prominently featured in the provided search results. Computational approaches are also used in antimicrobial peptide research for tasks like sequence analysis and predicting properties. researchgate.net

High-Throughput Screening Platforms for this compound Bioactivity Characterization

High-throughput screening (HTS) platforms are essential for rapidly evaluating the biological activity of numerous compounds, including peptides from venom. These platforms allow for the screening of venom fractions or isolated peptides against various targets, such as bacterial strains or ion channels, to identify those with desired bioactivities. mdpi.comcabidigitallibrary.org

Evolutionary Biology and Ecological Significance of Hadrurin

Hadrurin's Role in Scorpion Predation and Defense Mechanisms

This compound is believed to function as both an attack and defense element for Hadrurus aztecus. researchgate.netnih.gov Its primary mechanism of action involves the destabilization of microbial membranes. researchgate.netnih.gov This membrane-disrupting activity allows this compound to effectively inhibit the growth of a range of microorganisms that the scorpion might encounter in its environment or on its prey. researchgate.netnih.govmdpi.comcreative-proteomics.com

Research has demonstrated this compound's antimicrobial activity against various bacteria, including both Gram-negative and Gram-positive strains. researchgate.netnih.govmdpi.commdpi.com Specific bacteria inhibited by this compound at low micromolar concentrations include Salmonella typhi, Klebsiella pneumoniae, Enterococcus cloacae, Pseudomonas aeruginosa, Escherichia coli, and Serratia marcescens. researchgate.netnih.govmdpi.commdpi.com This broad-spectrum activity suggests its importance in protecting the scorpion from potential infections from prey or environmental microbes. researchgate.netnih.govcjnmcpu.com

Beyond its direct antimicrobial effects, this compound also exhibits cytolytic activity against human erythrocytes in in vitro tests. researchgate.netnih.gov While this indicates a general membrane-disrupting property, its specific role in predation, such as immobilizing or aiding in the digestion of prey, is surmised based on its presence in the venom and its membrane-active nature. researchgate.netnih.govfrontiersin.org The diversity of AMPs in scorpion venoms, including this compound, contributes to the scorpion's ability to defend itself against microbial invasion, particularly within the venom gland itself, which has an open connection to the environment. cjnmcpu.com

Data on this compound's antimicrobial activity against various bacterial strains is summarized below:

Bacterial StrainActivityConcentration Range (if specified)Source
Salmonella typhiInhibitoryLow micromolar researchgate.netnih.govmdpi.commdpi.com
Klebsiella pneumoniaeInhibitoryLow micromolar researchgate.netnih.govmdpi.commdpi.com
Enterococcus cloacaeInhibitoryLow micromolar researchgate.netnih.govmdpi.commdpi.com
Pseudomonas aeruginosaInhibitoryLow micromolar researchgate.netnih.govmdpi.commdpi.com
Escherichia coliInhibitoryLow micromolar researchgate.netnih.govmdpi.commdpi.com
Serratia marcescensInhibitoryLow micromolar researchgate.netnih.govmdpi.commdpi.com

Comparative Evolutionary Analysis of this compound with Host Defense Peptides Across Species

Antimicrobial peptides, also known as host defense peptides (HDPs), are ancient components of the innate immune system found across a wide range of species, from invertebrates to vertebrates. bioone.orgfrontiersin.orgnih.gov These peptides are generally short, cationic, and amphipathic, properties that facilitate their interaction with and disruption of microbial membranes. nih.govfrontiersin.orgnih.gov

This compound shares these general characteristics with many HDPs from diverse organisms. It is a basic (cationic) peptide with a predicted amphipathic alpha-helical structure. researchgate.netnih.govnih.gov Its mechanism of action, involving membrane destabilization, is a common mode of action among many AMPs/HDPs. researchgate.netnih.govnih.govcreative-proteomics.comnih.gov

The presence of AMPs like this compound in scorpion venom provides insights into the evolution of host defense mechanisms. Scorpions are among the oldest arachnids, and their immune system mechanisms, including the production of AMPs, can shed light on basal forms of host defense that evolved early in animal history. bioone.org The diversity of AMP sequences found in scorpion venoms highlights the evolutionary pressures driving the development of potent antimicrobial agents for defense against a variety of microorganisms. nih.govresearchgate.net Comparative analysis of this compound with HDPs from other species, such as those from frogs or other arthropods, can help elucidate the evolutionary trajectories and functional diversification of these crucial innate immune molecules. researchgate.netnih.govresearchgate.net

While this compound and other scorpion venom AMPs are potent antimicrobials, studies have noted that some venom-derived AMPs may exhibit high hemolysis, potentially limiting their direct therapeutic application compared to HDPs from other sources. frontiersin.org However, the study of their structures and mechanisms, like this compound's membrane destabilization, provides valuable models for designing new antibiotic activities and understanding peptide-lipid interactions. researchgate.netnih.gov

Translational Potential in Biotechnological Research and Therapeutic Lead Discovery

Hadrurin as a Model Peptide for Antimicrobial Drug Discovery Research

This compound has been extensively studied as a model peptide in the quest for new antimicrobial drugs, particularly in the face of rising antibiotic resistance. Isolated from the venom of Hadrurus aztecus, this compound is characterized as a basic peptide composed of 41 amino acid residues with a molecular mass of 4436 Da, notably lacking cysteine residues nih.govresearchgate.net. Structural analysis suggests that this compound adopts an amphipathic conformation with two alpha-helical segments, a feature common among peptides that interact with biological membranes nih.govresearchgate.net.

Research has demonstrated this compound's antimicrobial efficacy at low micromolar concentrations against a spectrum of bacteria, including prominent pathogens such as Salmonella typhi, Klebsiella pneumoniae, Enterococcus cloacae, Pseudomonas aeruginosa, Escherichia coli, and Serratia marcescens nih.govresearchgate.net. This broad-spectrum activity against both Gram-negative and Gram-positive bacteria underscores its potential as a therapeutic lead mdpi.commdpi.com.

The mechanism of action of this compound is believed to involve membrane destabilization. Studies using liposomes of varying compositions indicate that this compound's effect is not mediated by specific receptor molecules but rather through the disruption of bacterial membranes nih.govresearchgate.net. This mode of action, which physically damages the bacterial cell membrane, is particularly valuable as it is less likely to induce resistance compared to antibiotics that target specific proteins or pathways researchgate.netresearchgate.net. The ability of this compound to dissipate the diffusion potential of liposomes supports this membrane-targeting mechanism nih.gov.

This compound's characteristics, including its amino acid sequence, amphipathic nature, and membrane-disrupting activity, make it an excellent template for structure-activity relationship studies in the design of synthetic antimicrobial peptides researchgate.net. Researchers have synthesized this compound analogs to investigate how modifications to the peptide sequence affect its antimicrobial potency and specificity, as well as its potential toxicity to mammalian cells nih.govresearchgate.netresearchgate.net. These studies contribute valuable insights into the design principles for developing potent and selective antimicrobial agents with reduced hemolytic or cytotoxic effects researchgate.net.

The following table summarizes some of the bacteria against which this compound has shown antimicrobial activity:

BacteriumActivity Demonstrated
Salmonella typhiInhibition of growth
Klebsiella pneumoniaeInhibition of growth
Enterococcus cloacaeInhibition of growth
Pseudomonas aeruginosaInhibition of growth
Escherichia coliInhibition of growth
Serratia marcescensInhibition of growth

Data compiled from research findings on this compound's antimicrobial activity nih.govresearchgate.net.

This compound's Contribution to the Development of Bio-Inspired Materials

While the broader field of bio-inspired materials draws inspiration from natural biological systems, including peptides, specific detailed research on this compound's direct contribution to the development of such materials is not extensively documented in the available literature. Antimicrobial peptides in general are being explored for their potential in creating bio-inspired surfaces and materials with inherent antimicrobial properties, for instance, in coatings for medical implants to prevent infections rsc.orgnih.govresearchgate.net. The membrane-disrupting mechanism of peptides like this compound makes them attractive candidates for integration into materials designed to prevent bacterial colonization and biofilm formation nih.govresearchgate.net.

However, explicit studies detailing the use of this compound itself as a component in the synthesis of bio-inspired materials, or research specifically inspired by this compound's structure or function for material science applications beyond its antimicrobial action, are not prominently featured in the current research landscape based on the performed searches. Research in this area may still be in nascent stages or not widely published.

Future Directions in this compound-Derived Biotechnological Tools

The research on this compound points towards several promising future directions in the development of biotechnological tools. Building upon its established antimicrobial properties, future efforts can focus on:

Peptide Engineering and Design: Utilizing this compound as a scaffold for the rational design and synthesis of novel peptides with enhanced antimicrobial activity, broader spectrum, reduced toxicity, and improved stability. Synthetic biology approaches can be employed to create peptide libraries based on this compound's structure, allowing for high-throughput screening of variants with optimized properties mdpi.comfrontiersin.org.

Mechanism of Action Elucidation: Further in-depth studies into the precise molecular interactions between this compound and bacterial membranes can provide critical insights for designing peptides with tailored membrane selectivity and disruption capabilities nih.govresearchgate.net. Advanced biophysical techniques can be employed to visualize and analyze these interactions.

Combination Therapies: Investigating the potential synergistic effects of this compound or its analogs in combination with conventional antibiotics. This approach could help overcome existing antibiotic resistance mechanisms and improve treatment outcomes for bacterial infections scielo.br.

Targeted Delivery Systems: Developing delivery systems, such as nanoparticles or hydrogels, to deliver this compound or its derivatives specifically to infection sites, potentially reducing systemic exposure and minimizing off-target effects.

Expanding the Scope of Activity: Exploring potential modifications to this compound to confer activity against other types of pathogens, such as fungi or viruses, or to explore other therapeutic applications beyond antimicrobials.

The use of synthetic biology and peptide engineering techniques holds significant promise for unlocking the full biotechnological potential of this compound and other venom-derived peptides frontiersin.org. By precisely controlling peptide synthesis and modification, researchers can create novel molecules with designed functions for various applications.

Q & A

Q. What structural characteristics of Hadrurin contribute to its antimicrobial activity?

this compound is a cationic antimicrobial peptide (AMP) composed of 41 amino acids (molecular mass: 4.4 kDa) with a high proportion of hydrophobic residues. Its amphipathic α-helical structure enables interaction with microbial membranes, destabilizing lipid bilayers through transient pore formation. Key residues (e.g., Leu at positions 2, 6, 9, and 27) influence membrane selectivity and hemolytic activity. Researchers should use circular dichroism (CD) spectroscopy to confirm secondary structure and alanine scanning mutagenesis to identify critical residues .

Q. What experimental methods are commonly used to evaluate this compound's membrane-disrupting mechanisms?

Standard assays include:

  • Liposome leakage assays : Use zwitterionic (phosphatidylcholine) and anionic (phosphatidylcholine/phosphatidylserine) liposomes to mimic microbial vs. mammalian membranes. Measure dye release (e.g., calcein) at varying peptide-to-lipid ratios to quantify membrane permeabilization .
  • Hemolysis assays : Test hemolytic activity on human erythrocytes at concentrations ranging from 5–20 µM. Compare results to positive controls (e.g., melittin) .
  • Minimum inhibitory concentration (MIC) assays : Follow CLSI guidelines to assess antimicrobial efficacy against Gram-negative (e.g., E. coli) and Gram-positive bacteria .

Q. How should researchers formulate hypotheses about this compound's selectivity between microbial and mammalian cells?

Develop hypotheses based on membrane composition differences. Microbial membranes are rich in anionic lipids (e.g., phosphatidylglycerol), while mammalian membranes contain zwitterionic lipids (e.g., phosphatidylcholine). Use computational modeling (e.g., molecular dynamics simulations) to predict this compound’s binding affinity to specific lipid types. Validate experimentally using liposome models and cell viability assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in hemolytic activity data between this compound enantiomers?

Contradictions may arise from enantiomer-specific interactions (e.g., all-D-hadrurin vs. all-L-hadrurin). Address this by:

  • Conducting dose-response curves under standardized conditions (pH, temperature, erythrocyte source).
  • Using flow cytometry to differentiate between pore formation and complete lysis.
  • Comparing enantiomer stability via mass spectrometry to rule out degradation artifacts .

Q. What advanced biophysical techniques are recommended to study this compound's interaction with lipid bilayers?

  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to immobilized lipid bilayers.
  • Cryo-electron microscopy (cryo-EM) : Visualize pore formation at near-atomic resolution.
  • Solid-state NMR : Resolve peptide orientation and dynamics within membranes. Pair these with functional assays (e.g., patch-clamp electrophysiology) to correlate structural changes with activity .

Q. How should experimental protocols be designed to compare this compound's efficacy across bacterial strains with varying membrane compositions?

  • Strain selection : Include E. coli (outer membrane), Staphylococcus aureus (thick peptidoglycan), and efflux pump-deficient mutants.
  • Membrane lipid analysis : Extract lipids from each strain via thin-layer chromatography (TLC) and quantify phosphatidylserine/cardiolipin ratios.
  • Correlation analysis : Use multivariate regression to link lipid composition with MIC values and leakage assay results. Include statistical controls for batch effects .

Methodological Best Practices

  • Data analysis : Apply ANOVA for dose-response comparisons and principal component analysis (PCA) to identify lipid composition clusters influencing activity .
  • Reproducibility : Adhere to FAIR data principles by documenting peptide synthesis protocols (e.g., solid-phase), solvent systems, and storage conditions (lyophilized vs. solution) .
  • Literature contextualization : Use systematic reviews to map this compound’s mechanisms against other AMPs (e.g., melittin, magainin) and highlight gaps (e.g., in vivo toxicity profiles) .

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